6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline is a chemical compound with the molecular formula C21H19Br2N and a formula weight of 445.19 . It’s a compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with two bromine atoms and a cyclohexylphenyl group attached .Scientific Research Applications
Anticancer Activity
Quinoline compounds are recognized for their anticancer properties, where they serve as foundational structures for synthesizing molecules with significant medical benefits. Their anticancer activity is linked to their ability to inhibit critical processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The structural versatility of quinoline allows for the creation of diverse derivatives, enhancing their effectiveness against various cancer targets (Solomon Vr & H. Lee, 2011).
Antidepressant Potential
Another application area for quinoline derivatives is in the development of rapid-onset antidepressants. Certain quinoline-based structures have been identified as potent adenosine receptor antagonists, showing promising results in behavioral models of depression. These findings suggest potential therapeutic applications for quinoline derivatives in treating depression (R. Sarges et al., 1990).
Antitubercular Activity
The synthesis and evaluation of novel quinoline derivatives have also demonstrated significant antitubercular properties. Some synthesized compounds have shown high activity against Mycobacterium tuberculosis, suggesting their potential as effective antitubercular agents (S. Kantevari et al., 2011).
Nonlinear Optical (NLO) Applications
Quinoline derivatives exhibit interesting nonlinear optical (NLO) properties, making them candidates for technological applications such as optical switching, data storage, and photonic devices. The combination of experimental and density functional theory (DFT) studies on quinoline derivatives has helped understand their electronic and NLO characteristics, highlighting their potential in advanced optical technologies (M. Khalid et al., 2019).
Synthesis of Structurally Diverse Compounds
Quinoline derivatives serve as key intermediates in the synthesis of a wide range of structurally diverse compounds. For example, innovative synthetic routes have enabled the creation of complex quinoline structures with potential applications in medicinal chemistry and materials science (Hongyang Zhao et al., 2016).
Properties
IUPAC Name |
6,8-dibromo-2-(4-cyclohexylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUXYZTTQJKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.